

Structural Activity Relationship of Onradivir and its Analogues: A Technical Guide

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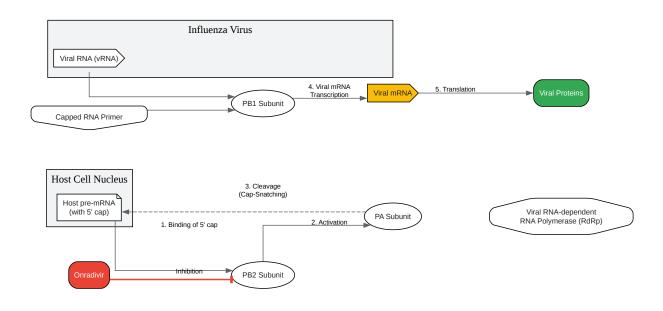
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of **Onradivir** (ZSP1273) and its analogues as potent inhibitors of the influenza A virus. **Onradivir** is a novel antiviral agent that targets the polymerase basic protein-2 (PB2) subunit of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the virus's replication cycle. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the development of next-generation influenza therapeutics with improved efficacy and resistance profiles.

Mechanism of Action: Inhibition of the "Cap-Snatching" Process

Onradivir and its analogues exert their antiviral effect by inhibiting the "cap-snatching" mechanism of the influenza virus.[1] The viral RdRp, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, initiates the transcription of its genome by cleaving the 5' cap from host pre-mRNAs.[2] This capped RNA fragment is then used as a primer to synthesize viral mRNA. The PB2 subunit is responsible for recognizing and binding to the 7-methylguanosine (m7G) cap of the host pre-mRNA.[2] By binding to a highly conserved pocket on the PB2 subunit, Onradivir and its analogues competitively inhibit this interaction, thereby preventing the initiation of viral transcription and subsequent replication.[3]





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Figure 1. Mechanism of influenza virus cap-snatching and inhibition by Onradivir.

Structural Activity Relationship (SAR) of Onradivir Analogues

The development of **Onradivir** has been informed by SAR studies on its structural analogue, Pimodivir (VX-787). Research has focused on modifying key structural components of these molecules to enhance their antiviral potency, improve their pharmacokinetic profiles, and overcome potential resistance.

Core Scaffold Modifications



Pimodivir, a known PB2 inhibitor, serves as a foundational scaffold for the design of new analogues. Studies have explored bioisosteric replacements for the 7-azaindole core of Pimodivir. For instance, the substitution with a 5,7-difluoroindole moiety has been shown to yield potent and metabolically stable inhibitors.[4] This modification addresses the potential for metabolism by aldehyde oxidase, a drawback observed with some earlier inhibitors of this class.[4]

Side Chain and Linker Modifications

Exploration of the chemical space around the core scaffold has led to the identification of novel derivatives with significant anti-influenza activity. For example, the synthesis of thienopyrimidine derivatives has resulted in compounds with antiviral activities in the low nanomolar range, comparable to Pimodivir.[3]

Furthermore, the design of analogues containing a 2,3-dihydro-imidazopyridine fragment has been investigated to expand the chemical diversity and improve the pharmacokinetic properties of Pimodivir.[5] While these initial analogues showed slightly reduced activity compared to the parent compound, they exhibited good metabolic stability.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for **Onradivir** analogues, comparing their in vitro activity and binding affinity.

Table 1: In Vitro Antiviral Activity of **Onradivir** Analogues



Compoun d	Core Scaffold	Key Modificati ons	Influenza Strain	IC50 (μM)	Cytotoxic ity (CC50 in MDCK cells, µM)	Referenc e
Pimodivir (VX-787)	7- Azaindole	-	A/Puerto Rico/8/34 (H1N1)	Not explicitly stated in this study	>200	[5]
Comp. I	2,3- dihydro- imidazopyri dine	Replaceme nt of 7- azaindole	A/Puerto Rico/8/34 (H1N1)	0.07	>200	[5]
Comp. II	2,3- dihydro- imidazopyri dine	Replaceme nt of 7- azaindole	A/Puerto Rico/8/34 (H1N1)	0.09	>200	[5]
11a	5,7- difluoroind ole	Replaceme nt of 7- azaindole	Not specified	Potent inhibitor	Not specified	[4]
16a	Thienopyri midine	Modificatio n of core and side chains	PR8-GLuc (H1N1)	Low nanomolar range	Not specified	[3]
16b	Thienopyri midine	Modificatio n of core and side chains	PR8-GLuc (H1N1)	Low nanomolar range	Not specified	[3]

Table 2: Binding Affinity of **Onradivir** Analogues to the PB2 Subunit



Compound	KD (μM)	Reference
Pimodivir (VX-787)	0.152	[5]
Comp. I	1.398	[5]
Comp. II	1.670	[5]

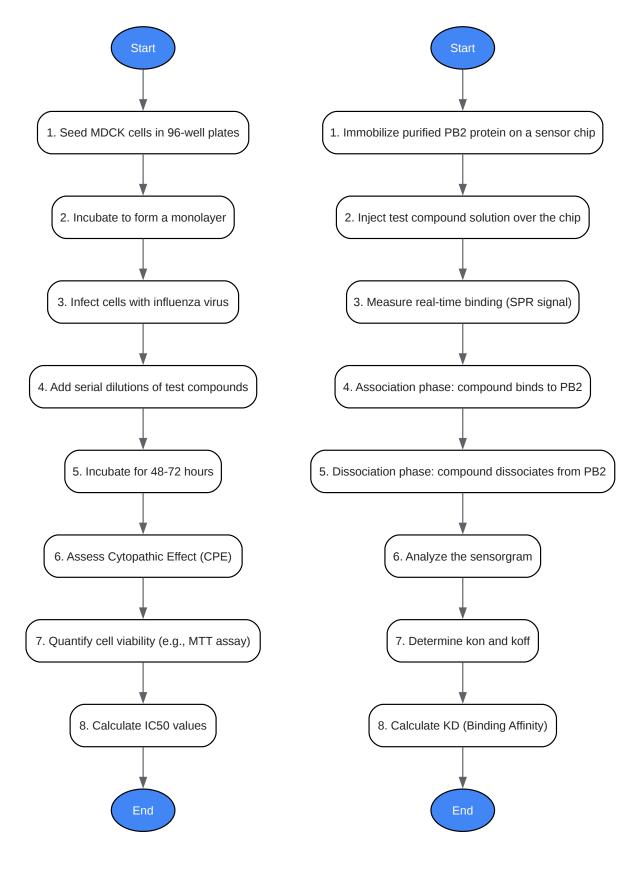
Experimental Protocols Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the in vitro antiviral activity of the compounds by measuring the inhibition of virus-induced cell death.

Methodology:

- Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and cultured until a confluent monolayer is formed.[6]
- Virus Infection: The cells are infected with an influenza A virus strain (e.g., A/Puerto Rico/8/34 H1N1) at a predetermined multiplicity of infection (MOI).[3]
- Compound Treatment: Serial dilutions of the test compounds are added to the infected cells.
 [6] A positive control (e.g., another known antiviral) and a negative control (no compound) are included.
- Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for the development of CPE in the virus control wells (typically 48-72 hours).[6]
- CPE Assessment: The extent of CPE is observed microscopically.[7] Cell viability can be
 quantified using a colorimetric assay such as the MTT assay, which measures the metabolic
 activity of living cells.[6]
- Data Analysis: The IC50 value, which is the concentration of the compound that inhibits the viral CPE by 50%, is calculated from the dose-response curve.





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